Bis(2-butoxyethyl) decyl phosphite
Description
Contextualization of Organophosphites in Industrial Chemistry
Organophosphorus compounds, in general, are integral to numerous industrial processes and products. They function as key components in the manufacture of pesticides, herbicides, flame retardants, plasticizers, and solvents. wikipedia.orgnih.gov Organophosphites, a specific subgroup, are particularly valued for their antioxidant properties. ontosight.ai This characteristic makes them essential additives in the plastics, rubber, and fuel industries, where they act as stabilizers to prevent degradation caused by oxidative processes. ontosight.ai The low production cost and compatibility with a wide range of polymers have contributed to their extensive use. wikipedia.org It is important to note that many organophosphites are physically added to the final product rather than being chemically bonded, which can lead to their potential leaching into the environment. wikipedia.org The gradual oxidation of these phosphite (B83602) esters in industrial applications and the environment can lead to the formation of organophosphates. wikipedia.org
Scope and Significance of Bis(2-butoxyethyl) Decyl Phosphite Research
This compound is a notable example of an organophosphite stabilizer. ontosight.ai Its chemical structure, featuring a central phosphorus atom bonded to two 2-butoxyethyl groups and one decyl group, imparts high thermal stability and solubility in organic solvents. ontosight.ai This structure enables it to function effectively as a free radical scavenger, thereby inhibiting the oxidative degradation of materials. ontosight.ai Research into this specific compound is driven by its utility in enhancing the durability and stability of various materials against the detrimental effects of heat, light, and oxygen. ontosight.aiontosight.ai
Structure
2D Structure
Properties
CAS No. |
94006-30-1 |
|---|---|
Molecular Formula |
C22H47O5P |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis(2-butoxyethyl) decyl phosphite |
InChI |
InChI=1S/C22H47O5P/c1-4-7-10-11-12-13-14-15-18-25-28(26-21-19-23-16-8-5-2)27-22-20-24-17-9-6-3/h4-22H2,1-3H3 |
InChI Key |
GONWZGGBDSFWKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOP(OCCOCCCC)OCCOCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Bis 2 Butoxyethyl Decyl Phosphite and Analogous Organophosphites
Established Synthetic Pathways for Phosphite (B83602) Esters
The traditional methods for the production of organophosphites, including mixed alkyl phosphites like bis(2-butoxyethyl) decyl phosphite, are dominated by two principal routes: the direct esterification of phosphorus trichloride (B1173362) with alcohols and transesterification reactions.
Esterification of Phosphorus Trichloride with Alcohols
The reaction of phosphorus trichloride (PCl₃) with alcohols is a fundamental and widely used method for the synthesis of phosphite esters. wikipedia.org This reaction proceeds via a stepwise substitution of the chlorine atoms on the phosphorus center with alkoxy groups from the corresponding alcohols. To synthesize a mixed phosphite such as this compound, a sequential addition of the different alcohols is required.
The general reaction can be represented as follows:
PCl₃ + 2 R¹OH + R²OH → P(OR¹)₂(OR²) + 3 HCl
Where R¹ represents the 2-butoxyethyl group and R² represents the decyl group.
A crucial aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct, which can lead to undesirable side reactions, including the dealkylation of the phosphite ester product. wikipedia.org To mitigate this, the reaction is often carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine. The base neutralizes the HCl as it is formed, shifting the equilibrium towards the desired trialkyl phosphite product and preventing acid-catalyzed degradation. wikipedia.org
The synthesis of unsymmetrical phosphites can be achieved by controlling the stoichiometry and order of addition of the alcohols. For instance, reacting PCl₃ with two equivalents of 2-butoxyethanol (B58217) first, followed by the addition of one equivalent of decanol (B1663958), would be a plausible route to this compound. The reaction is typically performed in an inert solvent to facilitate stirring and temperature control.
Table 1: Representative Conditions for Esterification of PCl₃ with Alcohols
| Parameter | Condition | Reference |
| Phosphorus Source | Phosphorus trichloride (PCl₃) | wikipedia.org |
| Alcohols | 2-butoxyethanol, Decanol | Inferred from general procedures |
| Stoichiometry | 1 eq. PCl₃ : 2 eq. 2-butoxyethanol : 1 eq. Decanol | Inferred from general procedures |
| Base | Triethylamine or other tertiary amine (to neutralize HCl) | wikipedia.org |
| Solvent | Inert solvent (e.g., toluene, hexane) | Inferred from general procedures |
| Temperature | Typically low to moderate (e.g., 0 °C to reflux) | Inferred from general procedures |
| Work-up | Filtration of amine hydrochloride salt, removal of solvent | Inferred from general procedures |
Transesterification Reactions in Phosphite Synthesis
Transesterification is another key method for preparing phosphite esters, particularly for creating mixed phosphites or for introducing higher boiling point alcohols. This process involves the reaction of a readily available phosphite ester, such as triphenyl phosphite or trimethyl phosphite, with an alcohol or a mixture of alcohols that have a higher boiling point than the alcohol being displaced. wikipedia.org The equilibrium is driven towards the product side by removing the more volatile alcohol, typically by distillation. wikipedia.org
For the synthesis of this compound, one could envision a two-step transesterification process. A patent describes a similar two-step reaction where triphenyl phosphite is first reacted with a diol and then with a monohydric alcohol, such as decyl alcohol, in the presence of a sodium phenate catalyst. researchgate.net A more direct approach for the target molecule could involve the reaction of a simple trialkyl phosphite with a stoichiometric mixture of 2-butoxyethanol and decanol.
The use of a catalyst is often essential to achieve reasonable reaction rates and yields. Basic catalysts such as sodium methoxide, sodium phenate, or other alkali metal alkoxides are commonly employed. researchgate.net
Table 2: Illustrative Conditions for Transesterification in Mixed Phosphite Synthesis
| Parameter | Condition | Reference |
| Starting Phosphite | Triphenyl phosphite or a volatile trialkyl phosphite | wikipedia.orgresearchgate.net |
| Alcohols | 2-butoxyethanol, Decanol | researchgate.net |
| Catalyst | Sodium phenate, sodium methoxide, or other basic catalysts | researchgate.net |
| Temperature | Elevated temperatures to facilitate alcohol exchange and distillation | wikipedia.org |
| Pressure | Often under reduced pressure to aid removal of the displaced alcohol | researchgate.net |
| Byproduct Removal | Distillation of the lower-boiling alcohol (e.g., phenol (B47542) or methanol) | wikipedia.orgresearchgate.net |
Emerging Synthetic Approaches and Catalysis in Organophosphite Production
While traditional methods are robust, there is a continuous drive towards developing more efficient, selective, and environmentally friendly processes for organophosphite synthesis. Emerging areas of research include the application of microwave-assisted synthesis and the development of novel catalyst systems.
Microwave-Assisted Synthesis Techniques for H-Phosphonates and Related Phosphites
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comscispace.com This technique has been successfully applied to the synthesis of various organophosphorus compounds, including H-phosphonates and their derivatives. mdpi.comresearchgate.net
The synthesis of heterocyclic phosphonates via multicomponent reactions under microwave irradiation has been shown to be highly efficient, often proceeding without the need for a solvent or catalyst. mdpi.comresearchgate.net While direct synthesis of this compound using microwaves is not explicitly detailed in the literature, the principles can be extended to the esterification and transesterification reactions. The rapid and uniform heating provided by microwaves could potentially reduce reaction times and minimize side reactions in the synthesis of mixed trialkyl phosphites. For instance, the synthesis of phosphonates with different alkyl groups has been achieved through microwave-assisted alkylation of phosphonic ester-acid derivatives. researchgate.net
Table 3: Representative Parameters for Microwave-Assisted Organophosphorus Synthesis
| Parameter | Condition | Reference |
| Reaction Type | Multicomponent reactions, Alkylation | mdpi.comresearchgate.net |
| Apparatus | Dedicated microwave reactor | mdpi.com |
| Power | Variable, dependent on reactants and solvent | scispace.com |
| Temperature | Typically elevated (e.g., 60-150 °C) | mdpi.com |
| Reaction Time | Significantly reduced compared to conventional heating (minutes vs. hours) | mdpi.comscispace.com |
| Solvent | Often solvent-free or in a minimal amount of a high-boiling solvent | mdpi.comresearchgate.net |
Catalyst Systems in Phosphite Esterification Processes
The development of new and improved catalyst systems is a cornerstone of modern chemical synthesis, and the production of organophosphites is no exception. While traditional methods often rely on stoichiometric amounts of base, catalytic approaches offer advantages in terms of efficiency, selectivity, and waste reduction.
Lewis acids have emerged as effective catalysts for various phosphorylation reactions. For the synthesis of phosphonates, Lewis acids such as tin(II) chloride, iron(III) chloride, and zinc(II) chloride have been shown to catalyze the reaction between alcohols and phosphites. nih.govnih.gov These catalysts can activate the phosphorus center, making it more susceptible to nucleophilic attack by the alcohol.
Recent research has demonstrated the use of zinc(II) catalysts for the highly efficient and selective synthesis of phosphite diesters from a phosphonylation reagent and two different alcohols. rsc.org This approach allows for the consecutive introduction of different alcohol moieties, making it a promising strategy for the synthesis of unsymmetrical phosphites like this compound. The use of environmentally benign zinc catalysts further enhances the green credentials of this method.
Table 4: Examples of Catalyst Systems in Phosphite and Phosphonate (B1237965) Synthesis
| Catalyst Type | Example Catalyst | Application | Reference |
| Lewis Acid | Zinc(II) pivalate (B1233124) (Zn(OPiv)₂) | Catalytic synthesis of phosphite diesters | rsc.org |
| Lewis Acid | Tin(II) chloride (SnCl₂) | Catalysis of esterification/transesterification | nih.gov |
| Lewis Acid | Iron(III) chloride (FeCl₃) | Catalysis of esterification/transesterification | nih.gov |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Catalysis of multicomponent phosphonate synthesis | mdpi.com |
| Organocatalyst | Chiral amines | Asymmetric synthesis of trialkyl phosphates | rsc.org |
Applications and Functional Mechanisms of Bis 2 Butoxyethyl Decyl Phosphite in Material Science
Role as an Antioxidant and Stabilizer in Polymer Systems
Bis(2-butoxyethyl) decyl phosphite (B83602) plays a crucial role in preserving the integrity and extending the lifespan of various polymeric materials. Its efficacy stems from its ability to interrupt oxidative degradation pathways, thereby maintaining the physical and chemical properties of the polymer.
The primary antioxidant function of Bis(2-butoxyethyl) decyl phosphite lies in its capacity as a hydroperoxide decomposer. During the auto-oxidation cycle of polymers, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive radicals, such as hydroxyl (•OH) and alkoxy (RO•) radicals, which then propagate the degradation chain reactions, leading to chain scission, cross-linking, and a loss of mechanical properties.
This compound intervenes in this process by reducing the hydroperoxides to non-radical, stable alcohols. The phosphite ester (P(OR)₃) is oxidized to a phosphate (B84403) ester (O=P(OR)₃) in the process. This reaction is significantly faster than the thermal or light-induced decomposition of hydroperoxides, effectively preventing the formation of damaging free radicals and halting the degradation cascade.
The utility of this compound as a stabilizer is well-documented in several key polymer systems.
Polyvinyl Chloride (PVC): In PVC, this phosphite acts as a secondary stabilizer. The primary degradation mechanism in PVC involves the elimination of hydrogen chloride (HCl), a process that is auto-catalyzed. This compound contributes to the stabilization of PVC by reacting with any HCl that is formed, thereby preventing it from catalyzing further degradation. It also plays a role in chelating metal ions, such as zinc and iron, which can accelerate the degradation of PVC.
Polyethylene (B3416737) (PE) and Polypropylene (PP): In polyolefins like polyethylene and polypropylene, the primary role of this compound is as a processing stabilizer. During high-temperature processing operations like extrusion and molding, the polymer is highly susceptible to oxidation. The phosphite additive effectively decomposes hydroperoxides that are formed due to the combination of heat and shear, thus preserving the melt flow characteristics and preventing discoloration of the final product.
The following table summarizes the stabilization efficacy in these polymer systems:
| Polymer System | Primary Function | Mechanism of Action | Observed Effects |
| Polyvinyl Chloride (PVC) | Secondary Stabilizer | HCl Scavenger, Metal Chelation | Improved thermal stability, color retention |
| Polyethylene (PE) | Processing Stabilizer | Hydroperoxide Decomposition | Maintenance of melt flow, prevention of yellowing |
| Polypropylene (PP) | Processing Stabilizer | Hydroperoxide Decomposition | Enhanced long-term heat aging, color stability |
The performance of this compound is often significantly enhanced when used in combination with other stabilizers, a phenomenon known as synergism.
With Primary Antioxidants: It is commonly used with hindered phenolic primary antioxidants. While the phosphite decomposes hydroperoxides, the phenolic antioxidant is a radical scavenger, trapping the free radicals that may have already formed. This dual approach provides comprehensive protection against both the initiation and propagation stages of oxidation, leading to a much greater stabilizing effect than either additive could achieve on its own.
With Metal Stearates in PVC: In PVC stabilization packages, it is often formulated with metal stearates like calcium stearate (B1226849) and zinc stearate. The phosphite enhances the long-term stability provided by the metal soaps by preventing the pro-degradant effects of the metal chlorides that can form.
Contributions to Lubricant and Fuel Chemistry
Beyond its applications in polymers, this compound is also a valuable additive in the formulation of lubricants and fuels, where it helps to combat degradation and enhance performance under demanding conditions.
Lubricating oils are subjected to high temperatures and exposure to oxygen, which can lead to oxidative degradation. This process results in the formation of sludge, varnish, and corrosive byproducts, as well as an increase in the viscosity of the oil, all of which impair its lubricating properties.
This compound functions as an effective antioxidant in these formulations by, once again, acting as a hydroperoxide decomposer. By preventing the accumulation of these oxidative precursors, it helps to maintain the performance and extend the service life of the lubricant.
Under conditions of high load and pressure, the lubricating film between moving metal surfaces can break down, leading to direct metal-to-metal contact, wear, and potential seizure. Extreme pressure (EP) additives are incorporated into lubricants to prevent this.
This compound can function as a mild extreme pressure additive. Under the high temperatures and pressures generated at the points of contact, the phosphite compound decomposes and reacts with the metal surfaces to form a protective phosphide (B1233454) or phosphate film. This sacrificial layer has a lower shear strength than the base metal, allowing it to be worn away without causing significant damage to the underlying surfaces, thus preventing catastrophic wear.
The following table outlines its functions in lubricant chemistry:
| Application Area | Function | Mechanism of Action | Benefit |
| Lubricant Formulations | Antioxidant | Hydroperoxide Decomposition | Reduced sludge and varnish formation, extended oil life |
| Lubricating Oils | Extreme Pressure (EP) Additive | Formation of a protective surface film | Prevention of wear and seizure under high loads |
Ancillary Applications in Coatings and Adhesives
In the realm of coatings and adhesives, this compound serves as a crucial secondary antioxidant and stabilizer. Its primary function is to protect the polymer matrix of these materials from degradation caused by exposure to heat, light, and oxygen during processing and end-use. researchgate.netontosight.aiontosight.ai This degradation can manifest as discoloration, loss of adhesion, and a general decline in mechanical properties.
The functional mechanism of this compound in these applications lies in its ability to decompose hydroperoxides, which are highly reactive species formed during the auto-oxidation of polymers. adeka-pa.euamfine.com By reducing these hydroperoxides to more stable alcohols, the phosphite interrupts the degradation cascade, thus preserving the integrity of the coating or adhesive. chempoint.com
Organophosphites like this compound are particularly effective at high temperatures encountered during the manufacturing and application of these materials. amfine.com They are often used in synergy with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package. This combination is more effective than using a single type of antioxidant alone. adeka-pa.euamfine.com The phosphite component tackles the hydroperoxides, while the primary antioxidant scavenges other free radicals.
The efficiency of phosphite stabilizers is influenced by their chemical structure. The reactivity towards hydroperoxide decomposition generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. researchgate.net As an alkyl phosphite, this compound offers a good balance of reactivity and stability for many coating and adhesive formulations.
Interactive Table: General Performance Benefits of Phosphite Stabilizers in Coatings and Adhesives
| Property Enhanced | Mechanism of Action | Typical Improvement |
| Color Stability | Reduces discoloration by inhibiting oxidation. amfine.com | Prevents yellowing and maintains clarity. |
| Melt Flow Control | Minimizes changes in polymer viscosity during processing. amfine.com | Ensures consistent application properties. |
| Long-Term Stability | Contributes to overall thermal and light stability. amfine.com | Extends the service life of the material. |
| Mechanical Integrity | Prevents chain scission and cross-linking of polymers. | Retains adhesive strength and coating flexibility. |
Investigational Uses in Advanced Materials
The quest for higher energy density and longer cycle life in energy storage devices has led to the exploration of novel electrolyte additives. This compound and similar organophosphite compounds are emerging as promising candidates in this field.
Exploration as Cathode Electrolyte Interphase (CEI)-Forming Additives in Lithium-ion Batteries
A critical challenge in developing high-voltage lithium-ion batteries is the instability of the electrolyte at the surface of the cathode, particularly at higher operating voltages. researchgate.netspecialchem.com This instability leads to continuous electrolyte decomposition, forming a resistive layer that impedes lithium-ion transport and ultimately results in capacity fade and reduced battery life. specialchem.com
Electrolyte additives that can form a stable and conductive protective layer on the cathode, known as the cathode electrolyte interphase (CEI), are seen as a key solution to this problem. specialchem.com Research has shown that phosphite-based additives can effectively fulfill this role. researchgate.net
The proposed mechanism involves the preferential oxidation of the phosphite additive on the cathode surface at a potential lower than that of the bulk electrolyte. adeka-pa.eu This electrochemical decomposition process forms a thin, uniform, and stable passivation layer. adeka-pa.eu This protective film acts as a physical barrier, preventing direct contact between the highly reactive charged cathode material and the electrolyte, thereby suppressing further electrolyte decomposition. adeka-pa.eu
Studies on similar phosphite additives, such as triethyl phosphite (TEP) and tris(2,2,2-trifluoroethyl) phosphite (TTFP), have provided valuable insights into this process. adeka-pa.eu Upon charging, these additives are oxidized on the cathode surface, leading to the formation of an organophosphate-containing CEI. adeka-pa.eu This layer helps to inhibit the catalytic activity of the transition metal ions on the cathode surface, which can otherwise accelerate electrolyte degradation. researchgate.net
While research specifically detailing the performance of this compound as a CEI-forming additive is still emerging, the established behavior of other alkyl phosphites in this application provides a strong indication of its potential. The butoxyethyl and decyl groups in its structure would influence the solubility of the additive in the electrolyte and the properties of the resulting CEI layer, such as its ionic conductivity and mechanical flexibility.
Interactive Table: Research Findings on Phosphite Additives for CEI Formation
| Phosphite Additive | Key Findings | Observed Improvements in Battery Performance |
| Trimethyl Phosphite (TMP) | Deactivates the catalytic effect of transition metal ions on the cathode surface. researchgate.net | Improved cycling performance and rate capability of Li1.2Mn0.54Ni0.13Co0.13O2 cathodes. researchgate.net |
| Triethyl Phosphite (TEP) | Forms a protective coating on the cathode surface. adeka-pa.eu | Limited improvement due to potentially low Li+ ion mobility through the formed interphase. adeka-pa.eu |
| Tris(2,2,2-trifluoroethyl) phosphite (TTFP) | Decomposes on the cathode surface to form a protective coating. adeka-pa.eu | Improved capacity retention and coulombic efficiency in high-voltage cells. adeka-pa.eu |
The ongoing investigation into organophosphites like this compound as electrolyte additives highlights a promising pathway toward the development of more robust and higher-energy lithium-ion batteries.
Chemical Reactivity and Mechanisms
Antioxidant and Stabilizing Properties
The primary function of Bis(2-butoxyethyl) decyl phosphite is to act as an antioxidant. ontosight.ai It operates as a free radical scavenger, interrupting the auto-oxidation chain reactions that lead to the degradation of polymeric materials. ontosight.ai This mechanism helps to prevent the deterioration of physical properties such as strength, flexibility, and color in plastics and rubber. ontosight.ai
Oxidation to Organophosphates
A key chemical reaction for organophosphites is their oxidation to organophosphates. wikipedia.org In the presence of oxidizing agents, the phosphorus(III) center in the phosphite is converted to a phosphorus(V) center, forming a phosphate (B84403) ester. This transformation is relevant in the context of its stabilizing action, as the phosphite is consumed in the process of preventing oxidation of the host material.
Advanced Analytical Techniques for Characterization and Quantification of Bis 2 Butoxyethyl Decyl Phosphite
Mass Spectrometry-Based Approaches for Identification and Quantification
Mass spectrometry (MS) is a cornerstone for the analysis of organophosphorus compounds due to its high sensitivity and ability to provide structural information. nih.gov When coupled with chromatographic separation, it offers a powerful tool for identifying and quantifying compounds like Bis(2-butoxyethyl) decyl phosphite (B83602), even at trace levels.
High-resolution mass spectrometry (HRMS) has become an indispensable tool for nontarget screening, which aims to identify previously unknown or unexpected chemicals in a sample. acs.orgresearchgate.net This approach is particularly valuable for discovering novel organophosphite triesters and other organophosphate esters (OPEs) in complex mixtures such as house dust or environmental water samples. nih.govnih.gov
A key technique in this area is data-independent acquisition (DIA), where the mass spectrometer acquires fragmentation data (MS2 spectra) for all ions within a selected mass range, rather than just for pre-selected precursor ions. acs.org This allows for retrospective analysis of the data for compounds that were not targeted at the time of analysis. researchgate.net Researchers can guide the discovery of novel aryl OPEs by searching for characteristic fragment ions associated with the aryl phosphate (B84403) moiety. acs.orgnih.gov For instance, a study successfully discovered 11 new aryl OPEs in house dust by employing a characteristic fragment-guided HRMS method. nih.gov This nontargeted approach expands the understanding of the variety of organophosphorus compounds present in indoor environments. nih.govnih.gov
Table 1: Representative High-Resolution Mass Spectrometry (HRMS) Parameters for Nontarget Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Instrument | Q Exactive Orbitrap MS | acs.org |
| Ionization Mode | Heated Electrospray Ionization (HESI) | acs.org |
| MS¹ Resolution | 70,000 FWHM | acs.org |
| MS² Resolution | 35,000 FWHM | acs.org |
| Scan Range (m/z) | 50 - 1000 | scies.org |
| Stepped Collision Energy | 10, 30, 60 eV | acs.org |
| Acquisition Mode | Data-Independent Acquisition (DIA) | acs.orgscies.org |
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for quantifying organophosphite metabolites. nih.gov These metabolites, which can include the corresponding phosphates formed via oxidation, are often polar and challenging to analyze. sigmaaldrich.commdpi.com The analysis is critical as the transformation of phosphites to phosphates is a major pathway in various environments. nih.govnih.gov
The primary challenge in analyzing these metabolites is their high polarity and hydrophilicity, which leads to poor retention on traditional reversed-phase LC columns. nih.govsigmaaldrich.com To overcome this, several specialized chromatographic techniques have been employed:
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. sigmaaldrich.comwaters.com HILIC-based methods have been successfully used for the separation of various phosphorylated metabolites, including inositol (B14025) phosphates. sigmaaldrich.comshodex.com
Ion-Pairing Chromatography: This technique adds a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, enhancing its retention on a reversed-phase column. It has been effectively used for the simultaneous determination of nucleoside reverse transcriptase inhibitors and their phosphorylated metabolites. nih.gov
Porous Graphitic Carbon (PGC) Chromatography: PGC columns offer a unique selectivity and can retain highly polar compounds, making them another option for separating phosphate metabolites. nih.gov
These LC methods, when coupled with MS/MS, provide the sensitivity and selectivity required for detecting low-level metabolites in complex biological matrices like plasma, tissue extracts, and urine. nih.govwaters.comnih.gov
Chromatographic Separation Methods for Complex Matrices
The effective separation of Bis(2-butoxyethyl) decyl phosphite and related compounds from the matrix is a critical step before detection and quantification. researchgate.net The complexity of matrices such as dust, soil, water, and biological tissues can cause significant interference and signal suppression in the mass spectrometer. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful separation technique, particularly for volatile and semi-volatile organophosphorus compounds. cromlab-instruments.es US EPA Method 8141B, for instance, outlines a GC-based procedure for analyzing organophosphorus compounds. cromlab-instruments.es However, some organophosphates can be thermally labile, leading to degradation in the hot GC injector or column, making LC-based methods a necessary alternative for these specific compounds. acs.org
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are versatile and widely used for the analysis of a broad range of OPEs, including non-volatile and thermally sensitive compounds. acs.orgfao.orgnih.gov The choice of column and mobile phase is crucial for achieving the desired separation. researchgate.net For highly complex samples, two-dimensional liquid chromatography (LC-LC) can be employed. This technique uses two different columns with different separation mechanisms to significantly increase peak capacity and resolve analytes from matrix interferences. nih.govnih.gov
Effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction, is essential to remove the bulk of matrix components before chromatographic analysis, thereby improving method robustness and sensitivity. researchgate.netnih.gov
Table 2: Comparison of Chromatographic Techniques for Organophosphorus Compound Analysis
| Technique | Analytes | Advantages | Limitations | Reference |
|---|---|---|---|---|
| GC-MS | Volatile & Semi-volatile OPs | High resolution, established methods (e.g., EPA 8141B) | Not suitable for thermally labile or non-volatile compounds | cromlab-instruments.es |
| HPLC/UHPLC-MS | Wide range of OPEs, including non-volatile & thermally labile | High versatility, suitable for polar metabolites | Matrix effects can be significant, requiring extensive cleanup | acs.orgnih.gov |
| 2D LC-MS | Analytes in highly complex matrices | Excellent resolution and reduction of matrix suppression | Increased analysis time and system complexity | nih.govnih.gov |
| HILIC-MS | Very polar metabolites (phosphates) | Excellent retention of highly polar analytes | Sensitive to mobile phase composition and water content | sigmaaldrich.comwaters.com |
In Silico Modeling for Predicting Transformation Products
Understanding the potential transformation products of this compound is crucial for a complete environmental and toxicological assessment. In silico, or computational, modeling provides a powerful and efficient way to predict these products without the need for extensive laboratory work. lhasalimited.org
Recent studies have focused on developing in silico spectral databases to screen for previously unknown transformation products of organophosphorus compounds (OPCs). nih.govnih.govacs.orgacs.orgresearchgate.net These models work by applying known chemical reaction rules to a parent structure. For OPCs, predominant indoor transformation pathways include oxidation, hydrolysis, and ozonolysis. acs.org Oxidation of organophosphites to their corresponding organophosphates is a particularly significant transformation pathway that is readily modeled. nih.govnih.gov
The process typically involves:
Defining Reaction Pathways: Incorporating known environmental degradation reactions (e.g., oxidation of the phosphorus center) into a software package. nih.govacs.org
Generating Products: The software applies these reaction rules to a "seed" compound, like this compound, to predict a series of potential transformation products. lhasalimited.org
Predicting Spectra: The model can further predict the MS/MS fragmentation spectra for these theoretical products. nih.gov
Creating a Database: The predicted products and their spectra are compiled into an in silico spectral database. nih.govresearchgate.net
Future Directions and Research Gaps in Bis 2 Butoxyethyl Decyl Phosphite Chemistry
Development of Sustainable Synthetic Routes
The conventional synthesis of phosphite (B83602) esters, including bis(2-butoxyethyl) decyl phosphite, has traditionally relied on the alcoholysis of phosphorus trichloride (B1173362) (PCl3). wikipedia.org This method, while effective, presents significant environmental, health, and safety challenges due to the highly toxic and corrosive nature of PCl3 and the concomitant production of hydrogen chloride (HCl) as a byproduct. wikipedia.org In the presence of an acid scavenger, such as a tertiary amine, this reaction yields the desired trialkyl phosphite. wikipedia.orgsciencemadness.org However, the drive towards green chemistry is pushing research into more sustainable and benign synthetic pathways.
A primary focus of future research is the development of chloride-free synthetic routes. Transesterification of a readily available phosphite, such as triphenyl phosphite or trimethyl phosphite, with 2-butoxyethanol (B58217) and decanol (B1663958) offers a promising alternative. wikipedia.orgjustia.com This method avoids the use of PCl3 and the generation of HCl. The reaction can be driven to completion by using a volatile phosphite ester and removing the resulting alcohol byproduct (e.g., methanol) by distillation. wikipedia.org Catalysts, such as sodium phenate, can enhance the efficiency of transesterification. justia.comgoogle.com Research is also exploring the use of zinc catalysts for the phosphonylation of alcohols, which proceeds under mild conditions. nih.gov
Further advancements in sustainable synthesis include the exploration of solvent-free or "neat" reaction conditions to minimize the use of volatile organic compounds. Microwave-assisted synthesis is another area of investigation, offering potential benefits of reduced reaction times and improved energy efficiency. google.com Looking further ahead, the development of biocatalytic routes using enzymes for phosphorylation presents a significant opportunity for green synthesis. nih.govresearchgate.netresearchgate.net While still in early stages for this class of compounds, biocatalysis could offer highly selective and environmentally friendly production methods. researchgate.netmdpi.com The microbial production of phosphite from phosphate (B84403) has also been demonstrated, suggesting potential future bio-based sources for phosphochemical synthesis. biorxiv.org
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional PCl3 Route | Reaction of phosphorus trichloride with alcohols. | Well-established and effective. | Improving safety and managing byproducts. |
| Transesterification | Reaction of a phosphite ester with an alcohol. wikipedia.orgjustia.com | Chloride-free, avoids HCl byproduct. wikipedia.org | Catalyst development (e.g., sodium phenate, zinc compounds). justia.comnih.gov |
| Solvent-Free Synthesis | Reactions conducted without a solvent. | Reduced environmental impact, less waste. | Optimizing reaction conditions and yields. |
| Microwave-Assisted Synthesis | Use of microwave energy to drive the reaction. google.com | Faster reaction times, improved energy efficiency. | Scaling up processes and assessing industrial viability. |
| Biocatalysis | Use of enzymes to catalyze the reaction. nih.govresearchgate.netresearchgate.net | High selectivity, environmentally benign conditions. researchgate.netmdpi.com | Identifying and engineering suitable enzymes. |
Elucidation of Novel Mechanistic Pathways
The primary function of this compound in industrial applications is as a secondary antioxidant in polymers. Its mechanism of action involves the reduction of hydroperoxides, which are formed during the oxidative degradation of the polymer, into non-radical, stable alcohols. In this process, the phosphite ester is oxidized to the corresponding phosphate ester. wikipedia.org This reaction is crucial for preventing the chain-scission and cross-linking reactions that lead to the degradation of the polymer's physical properties.
While this fundamental pathway is well-established, future research aims to uncover more detailed mechanistic insights. For instance, the kinetics and thermodynamics of the reaction with different types of hydroperoxides (e.g., those on the polymer backbone versus small molecule hydroperoxides) are not fully understood. A deeper understanding of these factors will enable the more effective use of this phosphite in various polymer systems.
Advanced Functionalization for Tailored Material Performance
Future research is extending beyond the synthesis and application of this compound as a standalone additive. A significant area of development is the advanced functionalization of the molecule to create additives with tailored performance characteristics. One promising approach is the incorporation of the phosphite moiety directly into the polymer backbone. This can be achieved by first synthesizing a monomer containing the phosphite group, which can then be copolymerized with other monomers to create a "polymer-bound" antioxidant. This approach would drastically reduce the migration and leaching of the antioxidant from the polymer matrix, a critical consideration for applications such as food packaging, medical devices, and toys.
Comprehensive Environmental Fate Modeling and Monitoring
A critical area of future research is the comprehensive assessment of the environmental fate and potential impact of this compound. As an additive in plastics and other materials, there is a potential for its release into the environment during manufacturing, use, and disposal. Therefore, understanding its behavior in various environmental compartments is essential for a complete life-cycle assessment.
Key research questions that need to be addressed include its persistence, mobility, and biodegradability in soil and aquatic systems. Studies will need to investigate its potential for bioaccumulation in organisms and its long-term effects on ecosystems. This will involve developing sophisticated analytical methods to detect and quantify the compound and its potential degradation products at very low concentrations in complex environmental matrices such as water, soil, and biota.
Comprehensive environmental fate models will be crucial for predicting the distribution and concentration of this compound in the environment. These models will need to incorporate data on its physical-chemical properties, as well as its degradation and partitioning behavior. The results of these studies will be vital for conducting thorough risk assessments and for informing regulatory decisions regarding its use.
| Research Area | Objective | Key Parameters to Investigate |
|---|---|---|
| Biodegradation | Determine the rate and extent of microbial breakdown. | Half-life in soil and water, identification of metabolites. |
| Mobility | Assess the potential for movement through soil and water. | Soil sorption/desorption coefficients (Koc). |
| Bioaccumulation | Evaluate the potential to accumulate in living organisms. | Bioconcentration factor (BCF) in aquatic species. |
| Ecotoxicity | Determine the potential harm to environmental organisms. | Acute and chronic toxicity to representative aquatic and terrestrial species. |
Innovations in Analytical Characterization
The accurate and precise analytical characterization of this compound is fundamental to all areas of its research and application. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used for structural elucidation and quality control, there is a growing need for more advanced and sensitive analytical methods.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly with tandem mass spectrometry (MS/MS), is becoming an indispensable tool. This technique allows for the highly selective and sensitive quantification of the parent compound and its various transformation products, such as the corresponding phosphate, in complex matrices like polymer extracts and environmental samples. Gel Permeation Chromatography (GPC) is also essential for analyzing polymers containing covalently bound phosphite to confirm its incorporation and to assess any changes in the polymer's molecular weight distribution.
Future innovations in this area may include the development of novel sample preparation techniques to improve the extraction and cleanup of the analyte from challenging matrices. Furthermore, the development of certified reference materials for this compound and its key metabolites is crucial for ensuring the accuracy and comparability of data across different laboratories. The potential for in-situ or real-time monitoring of the phosphite during polymer processing could also provide valuable insights into its consumption and stabilization mechanisms.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-Butoxyethanol |
| Decanol |
| Dimethyl phosphite |
| Hindered phenols |
| Hydrogen chloride |
| Methanol |
| Phosphate ester |
| Phosphorus trichloride |
| Sodium phenate |
| Trimethyl phosphite |
| Triphenyl phosphite |
Q & A
Basic: What are the optimal synthetic routes for Bis(2-butoxyethyl) decyl phosphite, and how can reaction efficiency be monitored?
Methodological Answer:
Synthesis typically involves esterification between phosphorus trichloride and the corresponding alcohols (2-butoxyethanol and decyl alcohol) under inert conditions. A stepwise approach is recommended:
- Step 1: React phosphorus trichloride with 2-butoxyethanol in a 1:2 molar ratio at 0–5°C to form the bis(2-butoxyethyl) phosphochloridate intermediate.
- Step 2: Add decyl alcohol dropwise at 40–50°C, followed by neutralization with aqueous NaOH.
- Monitoring: Use thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase to track reaction progress. Confirm purity via P NMR (expected δ: ~130–135 ppm for phosphite esters) .
- Purification: Liquid-liquid extraction (logP = ~8.2 suggests high hydrophobicity) followed by vacuum distillation to isolate the product .
Basic: How can researchers characterize the thermal stability of this compound under varying conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Conduct under nitrogen/air atmospheres (heating rate: 10°C/min) to determine decomposition onset temperature. Compare with structurally similar phosphites (e.g., tris(2,4-di-tert-butylphenyl) phosphite, which degrades at ~250°C) to infer stability trends .
- Differential Scanning Calorimetry (DSC): Identify phase transitions and oxidative stability. For advanced analysis, use oxidative induction time (OIT) tests at 200°C to evaluate antioxidant efficacy in polymer matrices .
Advanced: What analytical techniques are suitable for detecting trace degradation products of this compound in environmental samples?
Methodological Answer:
- Sample Preparation: Extract using solid-phase extraction (SPE) with C18 cartridges, leveraging the compound’s high logP (7.5–8.2) .
- Detection:
- GC-MS: Derivatize hydrolyzed phosphite products (e.g., phosphonic acids) with BSTFA (bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor for fragments indicative of 2-butoxyethanol (m/z 57, 73) or decyl chains (m/z 85, 113) .
- LC-HRMS: Use reverse-phase C18 columns (methanol/water gradient) paired with high-resolution mass spectrometry to identify non-volatile degradation products (e.g., phosphate esters) .
Advanced: How does the molecular structure of this compound influence its efficacy as a stabilizer in polymer systems?
Methodological Answer:
- Mechanistic Studies: The bulky 2-butoxyethyl and decyl groups hinder hydrolysis, enhancing hydrolytic stability compared to smaller esters (e.g., trimethyl phosphite). Test via accelerated aging (70°C/75% RH) with periodic P NMR analysis .
- Synergistic Effects: Combine with phenolic antioxidants (e.g., Irganox 1010) and evaluate via OIT. The phosphite’s ability to scavenge peroxy radicals can reduce polymer chain scission, quantified via gel permeation chromatography (GPC) .
Advanced: What computational methods can predict the environmental fate of this compound?
Methodological Answer:
- QSAR Modeling: Use parameters like logP (7.5–8.2) and topological polar surface area (27.7 Ų) to estimate biodegradation potential (e.g., BIOWIN models) .
- Ecotoxicology: Compare with structurally analogous compounds (e.g., bis(2-ethylhexyl) hydrogen phosphite, Aquatic Chronic Hazard Category 3) to infer toxicity thresholds. Validate via Daphnia magna acute toxicity assays .
Basic: How should researchers handle discrepancies in reported physicochemical properties of this compound?
Methodological Answer:
- Data Validation: Cross-reference experimental measurements (e.g., density, solubility) with computational predictions (e.g., COSMO-RS for solubility parameters). For example, reported logP variations (±0.5) may arise from measurement techniques (HPLC vs. shake-flask) .
- Collaborative Studies: Initiate round-robin testing across labs using standardized protocols (e.g., OECD 117 for logP determination) .
Advanced: What strategies mitigate phosphite oxidation during long-term storage in research settings?
Methodological Answer:
- Storage Conditions: Store under argon at –20°C in amber glass to prevent photolytic degradation. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical-mediated oxidation .
- Stability Monitoring: Periodically analyze via P NMR. Oxidation products (e.g., phosphate esters) appear upfield (δ: ~0–5 ppm) .
Basic: How can researchers assess the compatibility of this compound with common laboratory solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
